An In-Depth Technical Guide to 3,5-Dibromoisoquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 3,5-Dibromoisoquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity. Among its halogenated derivatives, 3,5-Dibromoisoquinoline stands out as a versatile and highly valuable building block. Its two bromine atoms, positioned at electronically distinct locations on the isoquinoline ring, offer orthogonal handles for selective functionalization, making it an ideal starting material for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the core attributes of 3,5-Dibromoisoquinoline, including its molecular characteristics, synthesis, reactivity, and its burgeoning role in medicinal chemistry.
Core Molecular and Physicochemical Profile
3,5-Dibromoisoquinoline is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | [1] |
| CAS Number | 2384891-06-7 | [1] |
| Predicted Boiling Point | 372.4 ± 22.0 °C | [1] |
| Predicted Density | 1.923 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 0.86 ± 0.43 | [1] |
The presence of two bromine atoms significantly influences the electronic properties and reactivity of the isoquinoline core. The bromine at the 3-position is on the pyridine ring, making it susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is on the benzene ring and is also amenable to cross-coupling, allowing for sequential and site-selective modifications.
Synthesis of 3,5-Dibromoisoquinoline: A Strategic Approach
A plausible synthetic strategy would involve a multi-step sequence, taking advantage of the differing reactivity of the isoquinoline core's two rings. One such proposed pathway is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3,5-Dibromoisoquinoline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromoisoquinoline
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To a solution of isoquinoline in concentrated sulfuric acid, cooled to -15°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature. The strong acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring, primarily at the 5-position.
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After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Carefully quench the reaction by pouring it over crushed ice and neutralizing with a suitable base, such as aqueous ammonia, while keeping the temperature below 30°C.
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Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 5-bromoisoquinoline.
Step 2: Synthesis of 5-Bromoisoquinoline-N-oxide
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Dissolve the 5-bromoisoquinoline in a suitable solvent like chloroform or acetic acid.
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Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise. The nitrogen atom of the isoquinoline is nucleophilic and will be oxidized to the N-oxide.
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Stir the reaction at room temperature until completion, as monitored by TLC.
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Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, followed by a basic wash (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
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Extract the product with an organic solvent, dry, and concentrate to yield 5-bromoisoquinoline-N-oxide.
Step 3: Synthesis of 3,5-Dibromoisoquinoline-N-oxide
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The N-oxide functionality activates the 3-position of the isoquinoline ring towards nucleophilic attack.
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Treat the 5-bromoisoquinoline-N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).
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Heat the reaction mixture to facilitate the substitution of a bromine atom at the 3-position.
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After completion, cool the reaction and carefully quench with water or ice.
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Extract the product and purify to obtain 3,5-dibromoisoquinoline-N-oxide.
Step 4: Synthesis of 3,5-Dibromoisoquinoline
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The final step involves the deoxygenation of the N-oxide.
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Treat the 3,5-dibromoisoquinoline-N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
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The reaction is typically carried out in a suitable solvent and may require heating.
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Upon completion, work up the reaction to remove the phosphorus byproducts and isolate the final product, 3,5-Dibromoisoquinoline.
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Purify the product by column chromatography or recrystallization.
Spectroscopic Characterization
The unambiguous identification of 3,5-Dibromoisoquinoline relies on a combination of modern spectroscopic techniques.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-1 and H-4) will be the most deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene ring (H-6, H-7, and H-8) will appear at slightly higher fields. The absence of signals for H-3 and H-5 will confirm the substitution pattern.
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13C NMR: The spectrum should display nine distinct signals for the nine carbon atoms of the isoquinoline core. The carbons bearing the bromine atoms (C-3 and C-5) will show characteristic shifts, and their identification can be confirmed by the absence of attached protons in a DEPT experiment. Quaternary carbons are typically weaker in intensity.[2]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of 3,5-Dibromoisoquinoline.
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The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the 79Br and 81Br isotopes, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[3]
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The exact mass of the molecular ion can be used to confirm the elemental formula of C₉H₅Br₂N.
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Fragmentation patterns would likely involve the loss of one or both bromine atoms, as well as the cleavage of the isoquinoline ring system.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 3,5-Dibromoisoquinoline is expected to show characteristic absorption bands for:
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Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).
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C=C and C=N stretching vibrations of the aromatic rings (in the region of 1400-1600 cm⁻¹).
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C-Br stretching vibrations (typically in the fingerprint region, below 800 cm⁻¹).
Reactivity and Applications in Synthetic Chemistry
The true value of 3,5-Dibromoisoquinoline for medicinal chemists and drug development professionals lies in its versatile reactivity, which allows for the selective introduction of various substituents at two distinct positions. The differential reactivity of the C3-Br and C5-Br bonds is key to its utility as a scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 3,5-Dibromoisoquinoline is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.
Caption: Sequential Suzuki-Miyaura coupling of 3,5-Dibromoisoquinoline.
By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is often possible to achieve selective coupling at the more reactive C3-Br position, leaving the C5-Br intact for a subsequent, different cross-coupling reaction. This allows for the synthesis of unsymmetrical 3,5-disubstituted isoquinolines.
Mizoroki-Heck Reaction:
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. It is a valuable method for the formation of substituted alkenes. 3,5-Dibromoisoquinoline can participate in Heck reactions to introduce alkenyl substituents at the 3- and/or 5-positions, further expanding the molecular diversity that can be achieved from this scaffold.
Role in Drug Discovery and Medicinal Chemistry
The isoquinoline nucleus is a common feature in a wide range of biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4] Halogenated isoquinolines, such as 3,5-Dibromoisoquinoline, serve as crucial intermediates in the synthesis of novel drug candidates.
The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds. By introducing a variety of substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
For instance, the introduction of aromatic or heteroaromatic groups via Suzuki coupling can lead to compounds that interact with specific biological targets, such as protein kinases or DNA. The incorporation of flexible side chains through Heck or other coupling reactions can enhance solubility and bioavailability.
Exemplary Workflow in a Drug Discovery Program
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Scaffold Synthesis: Efficient and scalable synthesis of 3,5-Dibromoisoquinoline as the starting material.
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Library Generation: Parallel synthesis of a library of derivatives by performing a series of selective cross-coupling reactions at the 3- and 5-positions with a diverse set of building blocks.
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High-Throughput Screening: Screening of the compound library against a specific biological target to identify initial "hits."
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Lead Optimization: For promising hits, further synthetic modifications are made to the isoquinoline core to optimize potency, selectivity, and drug-like properties. The differential reactivity of the two bromine atoms in the starting material is highly advantageous at this stage.
Conclusion
3,5-Dibromoisoquinoline is a strategically important building block for researchers and professionals in the field of drug development. Its well-defined molecular and physicochemical properties, coupled with its versatile reactivity in modern synthetic methodologies like palladium-catalyzed cross-coupling, make it an invaluable tool for the construction of complex and diverse molecular libraries. The ability to selectively functionalize two distinct positions on the isoquinoline scaffold provides a powerful platform for the rational design and optimization of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like 3,5-Dibromoisoquinoline in medicinal chemistry is set to increase.
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